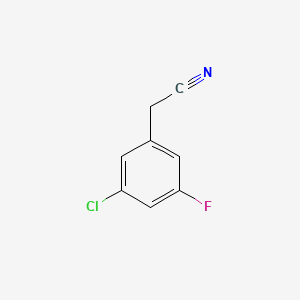

3-Chloro-5-fluorophenylacetonitrile

CAS No.: 493038-93-0

Cat. No.: VC2422438

Molecular Formula: C8H5ClFN

Molecular Weight: 169.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 493038-93-0 |

|---|---|

| Molecular Formula | C8H5ClFN |

| Molecular Weight | 169.58 g/mol |

| IUPAC Name | 2-(3-chloro-5-fluorophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 |

| Standard InChI Key | GWPLYSLPTCBNDL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Cl)CC#N |

| Canonical SMILES | C1=C(C=C(C=C1F)Cl)CC#N |

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

3-Chloro-5-fluorophenylacetonitrile is defined by its molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol. The IUPAC name is 2-(3-chloro-5-fluorophenyl)acetonitrile, precisely describing its chemical structure. Under standard conditions, the compound typically appears as a clear yellow liquid.

The structure features a benzene ring with chlorine at position 3 and fluorine at position 5, along with an acetonitrile group (–CH2CN) attached to the ring. This specific arrangement of functional groups contributes to its unique chemical behavior and applications. The presence of the nitrile functional group, combined with the halogenated aromatic ring, influences the compound's reactivity, polarity, and solubility characteristics.

Chemical Identifiers

Various chemical identifiers are used to uniquely identify and reference 3-Chloro-5-fluorophenylacetonitrile in chemical databases and literature:

-

InChI: InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2

-

InChI Key: GWPLYSLPTCBNDL-UHFFFAOYSA-N

-

Canonical SMILES: C1=C(C=C(C=C1F)Cl)CC#N

-

DSSTOX Substance ID: DTXSID30370526

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Chloro-5-fluorophenylacetonitrile

Synthesis and Preparation Methods

Common Synthetic Routes

One of the most established methods for synthesizing 3-Chloro-5-fluorophenylacetonitrile involves the nucleophilic substitution reaction of 3-chloro-5-fluorobenzyl chloride with sodium cyanide. This reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is generally conducted at elevated temperatures to facilitate the substitution process and maximize yield.

The general reaction can be represented as:

3-Chloro-5-fluorobenzyl chloride + NaCN → 3-Chloro-5-fluorophenylacetonitrile + NaCl

This synthetic route takes advantage of the reactivity of the benzyl chloride position toward nucleophilic attack by the cyanide ion, resulting in the formation of the nitrile functionality characteristic of the target compound.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-fluorophenylacetonitrile employs similar chemical principles but with optimizations for scale, efficiency, and cost-effectiveness. Industrial processes typically feature careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality.

Chemical Reactivity

Types of Reactions

3-Chloro-5-fluorophenylacetonitrile participates in various chemical reactions due to its functional groups:

-

Nucleophilic substitution reactions: The halogen substituents, particularly chlorine, can be replaced by nucleophiles under appropriate conditions.

-

Hydrolysis reactions: The nitrile group can undergo hydrolysis to form carboxylic acids or amides.

-

Reduction reactions: The nitrile group can be reduced to primary amines using appropriate reducing agents.

-

Oxidation reactions: The compound can be oxidized at various positions depending on the oxidizing agent and conditions.

Common Reagents and Conditions

Different reactions of 3-Chloro-5-fluorophenylacetonitrile require specific reagents and conditions:

-

Nucleophilic substitution: Typically employs nucleophiles like sodium hydroxide, ammonia, or amines in polar solvents at elevated temperatures.

-

Hydrolysis: Can be accomplished using either acidic conditions (H2SO4, HCl) or basic conditions (NaOH, KOH) with water as a co-solvent.

-

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

-

Oxidation: May utilize oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The reactions of 3-Chloro-5-fluorophenylacetonitrile yield various products depending on the specific reaction conditions:

-

Nucleophilic substitution: Products with replaced halogens, such as 3-amino-5-fluorophenylacetonitrile or 3-hydroxy-5-fluorophenylacetonitrile.

-

Hydrolysis: 3-Chloro-5-fluorophenylacetic acid (from complete hydrolysis) or the corresponding amide (from partial hydrolysis).

-

Reduction: 2-(3-chloro-5-fluorophenyl)ethylamine from complete reduction of the nitrile group.

-

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Applications and Uses

Pharmaceutical Applications

3-Chloro-5-fluorophenylacetonitrile serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders . Its unique structure allows for the development of molecules with enhanced efficacy and specificity. The compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, contributing to the creation of drugs with specific biological activities.

Specific pharmaceutical applications include the synthesis of compounds that may serve as:

-

Receptor-specific ligands

-

Enzyme inhibitors

-

Compounds with enhanced blood-brain barrier penetration

Agricultural Chemical Applications

In agrochemical development, 3-Chloro-5-fluorophenylacetonitrile contributes to the formulation of effective pest control agents . The compound's specific properties can lead to improved crop yields and reduced environmental impact compared to traditional pesticides.

Agrochemical applications include the development of:

-

Selective insecticides

-

Fungicides with specific activity profiles

-

Herbicides with targeted action mechanisms

Material Science Applications

The compound finds applications in material science, particularly in the development of advanced polymers and coatings . Its chemical properties contribute to materials with enhanced durability and resistance to environmental degradation.

Material science applications include:

-

Polymer synthesis with halogenated components

-

Development of specialty coatings

-

Creation of materials with specific thermal or electrical properties

Biochemical Research

In biochemical studies, 3-Chloro-5-fluorophenylacetonitrile serves as a valuable tool for probing cellular mechanisms . Researchers utilize it to investigate interactions of various biological pathways, aiding in the discovery of new therapeutic targets.

Research applications include:

-

Enzyme inhibition studies

-

Receptor binding investigations

-

Cell signaling pathway analysis

Fluorescent Probes and Imaging

The compound is investigated for potential use in fluorescent probes for imaging techniques . Its ability to selectively bind to certain biomolecules enhances the visualization of cellular processes in real-time.

Biological Activity

Interaction with Biological Systems

3-Chloro-5-fluorophenylacetonitrile and its derivatives interact with biological systems through various mechanisms. These interactions are primarily mediated by the compound's structural features, particularly the halogenated aromatic ring and the nitrile functional group.

Preliminary studies indicate that this compound may interact with proteins and enzymes, influencing their activity. Such interactions are critical for understanding its mechanism of action in biological systems. The specific arrangement of functional groups contributes to its binding affinity for certain biological targets.

Toxicological Profile

Understanding the toxicological profile of 3-Chloro-5-fluorophenylacetonitrile is essential for its safe handling and application. While comprehensive toxicological data is still being developed, several considerations should be noted:

-

Halogenated compounds generally require careful handling due to potential environmental persistence

-

The nitrile group presents potential concerns for acute toxicity

-

Metabolism may generate reactive intermediates requiring consideration

-

Environmental fate and biodegradation pathways should be evaluated for regulatory compliance

Research Findings and Case Studies

TRPM5 Agonist Derivatives

A significant research finding involves derivatives of 3-Chloro-5-fluorophenylacetonitrile functioning as selective agonists for the transient receptor potential cation channel subfamily M member 5 (TRPM5). This channel plays a crucial role in gastrointestinal motility regulation.

A recent publication detailed the discovery of selective TRPM5 agonists derived from compounds similar to 3-Chloro-5-fluorophenylacetonitrile. The lead compound demonstrated significant efficacy in enhancing gastrointestinal motility in mouse models, showcasing its potential therapeutic applications in treating motility disorders.

Comparative Analysis

Comparison with Similar Compounds

3-Chloro-5-fluorophenylacetonitrile belongs to a family of halogenated phenylacetonitriles, each with distinct properties and applications. When compared to related compounds such as 3-Chloro-4-fluorophenylacetonitrile, 3-Chloro-2-fluorophenylacetonitrile, and 4-Chloro-5-fluorophenylacetonitrile, the specific positioning of the chloro and fluoro substituents creates unique electronic and steric properties.

For example, 2-Chloro-5-fluorophenylacetonitrile (CAS: 395675-23-7) differs in the positioning of the chlorine atom (position 2 instead of position 3), which significantly alters its reactivity profile and potential applications. These structural differences result in distinct chemical behaviors that can be leveraged for specific synthetic purposes.

Unique Properties and Advantages

3-Chloro-5-fluorophenylacetonitrile is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness extends to:

-

Electronic distribution across the molecule

-

Reactivity patterns in various chemical transformations

-

Binding affinity to specific biological targets

-

Physical properties including solubility and stability

These unique characteristics make 3-Chloro-5-fluorophenylacetonitrile particularly valuable in applications requiring specific reactivity or binding profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume